Methylpyrrolidone

Catalog No.
S560602
CAS No.
872-50-4
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylpyrrolidone

CAS Number

872-50-4

Product Name

Methylpyrrolidone

IUPAC Name

1-methylpyrrolidin-2-one

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3

InChI Key

SECXISVLQFMRJM-UHFFFAOYSA-N

SMILES

CN1CCCC1=O

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene
Miscible with castor oil
Miscible with lower alcohols and ketones
Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds.
Solubility in water: miscible

Synonyms

1-methyl-2-pyrrolidinone, 1-methyl-2-pyrrolidinone, 1-methyl-(14)C-labeled, 1-methyl-2-pyrrolidinone, 2,3,4,5-(14)C-labeled, methyl pyrrolidone, N-methyl-2-pyrrolidinone, N-methyl-2-pyrrolidone, N-methylpyrrolidinone, N-methylpyrrolidone, pharmasolve

Canonical SMILES

CN1CCCC1=O

NMP serves two key functions in pharmaceutical stress testing:

  • Cosolvent: NMP acts as a co-solvent, meaning it aids in dissolving poorly water-soluble drugs in aqueous solutions. This allows researchers to subject the drug to various stress conditions while maintaining its solubility for further analysis [].
  • Oxidant: NMP possesses mild oxidizing properties, which can be leveraged to simulate oxidative degradation pathways that drugs may encounter during their storage and use. This can help identify potential degradation products resulting from exposure to oxygen or other oxidizing agents [].

By combining NMP's co-solvent and oxidizing capabilities, researchers can create realistic stress conditions that mimic the real-world environment a drug might encounter throughout its lifecycle. The information gained through this process is crucial for developing stable and effective pharmaceutical formulations.

NMP in Other Scientific Research Applications

While NMP's application in pharmaceutical stress testing is well established, it also finds use in other scientific research areas:

  • Electrochemical research: NMP is employed as a solvent in the study of electrolytes and electrode materials for various battery technologies [].
  • Polymer synthesis: NMP is used as a solvent for the synthesis of specific polymers, including polyimides and polyacrylonitrile [].
  • Extraction and purification: NMP can be utilized for extracting and purifying various organic compounds from complex mixtures due to its solvency properties [].

Methylpyrrolidone, specifically N-methyl-2-pyrrolidone, is an organic compound classified as a five-membered lactam. It appears as a clear, colorless liquid, although impurities may impart a yellow hue. This compound is miscible with water and most organic solvents, making it a versatile solvent in various industrial applications. Methylpyrrolidone is categorized as a dipolar aprotic solvent, similar to dimethylformamide and dimethyl sulfoxide, and is known for its ability to dissolve a wide range of materials, including polymers and hydrocarbons .

NMP is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: NMP can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Reproductive toxicity: Studies suggest potential risks to fetal development [].
  • Flammability: NMP is flammable and can emit harmful fumes when burned [].
Due to its polar nature and functional groups. It can undergo oxidation reactions, leading to the formation of by-products such as N-methylsuccinimide and 1-formyl-2-pyrrolidone. The oxidation of methylpyrrolidone involves radical mechanisms where alkyl radicals react with dissolved oxygen, forming peroxy radicals that can further decompose into various products . Additionally, it can act as a solvent in polymerization reactions and other synthetic processes.

Methylpyrrolidone exhibits notable biological activity, primarily concerning its toxicity and effects on human health. It has been classified as a reproductive toxicant, with studies indicating potential risks for developmental toxicity, including miscarriage and fetal death. Skin and eye irritation are common upon contact, and inhalation can lead to respiratory issues . Furthermore, methylpyrrolidone is rapidly absorbed through the skin and gastrointestinal tract in animal studies, suggesting significant systemic exposure risks .

Methylpyrrolidone is synthesized through several methods:

  • Ester-to-Amide Conversion: The primary industrial method involves treating gamma-butyrolactone with methylamine.
  • Partial Hydrogenation: Another route includes the partial hydrogenation of N-methylsuccinimide.
  • Acrylonitrile Reaction: Methylpyrrolidone can also be produced by reacting acrylonitrile with methylamine followed by hydrolysis .

These methods yield high purity methylpyrrolidone suitable for various applications.

Methylpyrrolidone is widely utilized across multiple industries due to its excellent solvency properties:

  • Petrochemical Industry: Used for recovering hydrocarbons like 1,3-butadiene and acetylene.
  • Pharmaceuticals: Serves as a solvent in drug formulation for both oral and transdermal delivery systems.
  • Lithium-Ion Batteries: Functions as a solvent in electrode preparation due to its ability to dissolve polyvinylidene fluoride.
  • Textiles and Coatings: Employed for surface treatments of textiles and as a paint stripper.
  • Microelectronics: Utilized in cleaning applications during semiconductor fabrication .

Research indicates that methylpyrrolidone interacts with various biological systems, raising concerns about its safety profile. Studies have shown that it can penetrate biological membranes easily, leading to systemic absorption and potential toxicity. Its interaction with other chemicals can also result in hazardous reactions, especially with strong oxidizers like hydrogen peroxide and nitric acid . Understanding these interactions is crucial for ensuring safe handling practices in industrial settings.

Methylpyrrolidone shares similarities with several other compounds within the pyrrolidone family. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeSolvent PropertiesBiological Activity
N-Methyl-2-PyrrolidoneLactamHigh polarity, miscibleReproductive toxicant
N-EthylpyrrolidoneLactamModerate polarityLess toxic than methylpyrrolidone
1-Acetyl-2-PyrrolidoneLactamSoluble in organic solventsLimited toxicity
1-Hydroxyethyl-2-PyrrolidoneLactamHigh solubilityMinimal biological effects

Methylpyrrolidone stands out due to its high polarity and low toxicity compared to other similar compounds while still being effective as a solvent in diverse applications .

Physical Description

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion.
Dry Powder; Liquid; NKRA
A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA]
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
A clear colorless liquid with a fish-like odor.

Color/Form

Clear liquid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

99.068413911 g/mol

Monoisotopic Mass

99.068413911 g/mol

Boiling Point

396 °F at 760 mmHg (NTP, 1992)
202 °C at 760 mm Hg
202 °C
396 °F

Flash Point

204 °F (NTP, 1992)
96 °C
204 °F (96 °C) (OPEN CUP)
86 °C c.c.
204 °F

Heavy Atom Count

7

Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.4 (Air= 1)
Relative vapor density (air = 1): 3.4
3.4

Density

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink
1.027 at 25 °C/25 °C
Relative density (water = 1): 1.03
1.03

LogP

-0.38 (LogP)
log Kow = -0.38
-0.38

Odor

Mild amine odor

Odor Threshold

Odor Threshold Low: 4.0 [mmHg]
Odor Threshold High: 10.0 [mmHg]
Odor thresholds from CSH

Decomposition

Decomposes on heating and on burning. This produces toxic fumes including nitrogen oxides and carbon monoxide.

Melting Point

-9 °F (NTP, 1992)
-25 °C
-24.4 °C
-9 °F

UNII

JR9CE63FPM

Related CAS

26876-92-6

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

MeSH Pharmacological Classification

Teratogens

Vapor Pressure

0.34 [mmHg]
3.45X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 39

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%).

Other CAS

872-50-4
30207-69-3
51013-18-4

Absorption Distribution and Excretion

Male Sprague-Dawley rats were given a single ip injection (45 mg/kg) of radiolabeled 1-methyl-2-pyrrolidone. Plasma levels of radioactivity and cmpd were monitored for six hr and the results suggested a rapid distribution phase which was followed by a slow elimination phase. The major amount of label was excreted in the urine within 12 hr and accounted for approximately 75% of the labelled dose. ...
This study evaluated the toxicokinetics of N-((14)C)methylpyrrolidone (((14)C)NMP) after intravenous administration (0.1, 1, 10, 100, and 500 mg/kg, in saline solution) or topical application (20 and 40 uL/sq cm; 10 sq cm, neat) in haired male Sprague-Dawley rats. Whatever the dose, unchanged NMP was intensively distributed into the body with a volume of distribution of 69% of body weight. After this phase, unchanged NMP declined almost linearly with time for 3 to 4 hr after administration and then followed a mono-exponential function (t1/2 = 0.8 hr) for the three lowest doses. The maximal plasma level of 5-hydroxy-N-methylpyrrolidone (5-HNMP), the main metabolite, was reached 4 to 6 hr later for the three lowest doses and 8 to 24 hr later for the highest doses. These findings indicate that the elimination of NMP is governed by a saturable metabolism process. The Michaelis-Menten parameters estimated from plasma levels of unchanged NMP were 2 mM and 3.8 mg/hr, respectively. Between 4 and 10% of the administered doses were excreted in the urine as unchanged NMP. Urinary clearance of NMP (0.03 to 0.07 mL/min) indicates intensive tubular reabsorption. 5-HNMP was the main urinary metabolite and accounted for 42 to 55% of the administered doses. Its maximal urinary excretion occurred between 4 and 6 hr after administration of the three lowest doses and between 8 and 24 hr for the two highest doses. Urinary clearance (0.9 to 1.3 mL/min) was compatible with renal elimination by simple glomerular filtration.
Metabolism studies were performed using (14)C and tritium labeled N-methyl-2-pyrrolidinone in the rat. Male Sprague-Dawley rats were injected with labeled or unlabeled N-methyl-2-pyrrolidinone at 45 mg/kg body weight. Urine, feces, expired air, and bile were collected at various times between drug administration and sacrifice. For pharmacokinetic studies, serial blood samples were analyzed at times between 30 minutes and 6 hours post injection. HPLC of plasma N-methyl-2-pyrrlidinone indicated a rapid distribution phase followed by a slow elimination phase with a half life of approximately 7 hours for the (14)C and 10 hours for the tritium isotope. Urinary excretion accounted for approx 70% of the total dose within 12 hours, and a 2:1 ratio in the administered dose was maintained in the urine. The tissue distribution of the radiolabeled isomers showed similar patterns. The rank order of tissue accumulation from highest to lowest concentration was liver, intestine, testes, stomach, kidneys, lungs, brain, heart, pancreas, and spleen. The bladder, thyroid, and thymus showed minimal N-methyl-2-pyrrolidinone levels.
Six male volunteers were exposed for eight hours on four different days to 0, 10, 25, and 50 mg/cu m N-methyl-2-pyrrolidone. ... N-Methyl-2-pyrrolidone was absorbed through the respiratory tract and readily eliminated from the body, mainly by biotransformation to other compounds. ...
For more Absorption, Distribution and Excretion (Complete) data for 1-METHYL-2-PYRROLIDINONE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The aim was to study the metabolic pathway for N-methyl-2-pyrrolidone in humans. Three healthy male volunteers were administered 100 mg N-methyl-2-pyrrolidone orally. All urine was collected during nine consecutive days. The identification and quantification of the metabolites were performed by gas chromatography/mass spectrometry (GC/MS). N-Methyl-2-pyrrolidone, 5-hydroxy-N-methyl-2-pyrrolidone (5-hydroxy-N-methyl-2-pyrrolidone), N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide were found in urine. The mean excreted fractions for N-methyl-2-pyrrolidone, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide were 0.8%, 44%, 0.4%, and 20%, respectively. There was no conjugation with glucoronic acid or sulfate or either 5-hydroxy-N-methyl-2-pyrrolidone or 2-hydroxy-N-methylsuccinimide. One-third of the orally dosed N-methyl-2-pyrrolidone was not recovered in urine as either N-methyl-2-pyrrolidone, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, or 2-hydroxy-N-methylsuccinimide. The half-lives for 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide in urine were approximately 4, 8, and 17 hr, respectively.
A method for determination of N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide in human urine and of N-methylsuccinimide in human plasma was developed. N-Methylsuccinimide and 2-hydroxy-N-methylsuccinimide are metabolites of the ... organic solvent N-methyl-2-pyrrolidone. ... The method is applicable for analysis of urine and plasma samples from workers exposed to N-methyl-2-pyrrolidone.
This study described the isolation and identification of the major urinary metabolite of N-methylpyrrolidinone in the male Sprague-Dawley-rat following intravenous administration. The rats were injected via the tail vein with either unlabeled N-methylpyrrolidinone or (14)C labeled N-methylpyrrolidinone at 45 mg/kg. Urine was collected during 0 to 12, 12 to 24, and 24 to 48 hours after dosing and analyzed by gas chromatography/mass spectrometry. Thermospray liquid chromatography/mass spectrometry was performed on samples purified using high performance liquid chromatography method. The major metabolite correlated with 5-hydroxy-N-methylpyrrolidinone based on thin layer chromatography and mass spectral comparisons with an authentic sample.
1-Methyl-2-pyrrolidone is rapidly biotransformed by hydroxylation to 5-hydroxy- N -methyl-2-pyrrolidone, which is further oxidized to N -methylsuccinimide; this intermediate is further hydroxylated to 2-hydroxy- N - methylsuccinimide. These metabolites are all colourless. The excreted amounts of NMP metabolites in the urine after inhalation or oral intake represented about 100% and 65% of the administered doses, respectively.

Wikipedia

N-Methyl-2-pyrrolidone
Trichloroisocyanuric_acid

Use Classification

Hazard Classes and Categories -> Teratogens, Flammable - 2nd degree
Cosmetics -> Surfactant

Methods of Manufacturing

Large-scale production of NMP /N-methyl-2-pyrrolidone/ is predominantly carried out by reacting gamma-butyrolactone with an excess of pure or aqueous methylamine in a high-pressure tube reactor (6-12 MPa). The reaction is exothermic and often run under adiabatic conditions with reactor temperatures in the range of 250-400 °C. The resulting product mixture is decompressed and distilled. The NMP yield is normally more than 97%.
NMP /N-methyl-2-pyrrolidone/ can also be produced by hydrogenation of N-hydroxymethyl-2-pyrrolidone or by reaction of acrylonitrile with methylamine in the presence of a peroxide radical initiator.
... Hydrogenation of N-methylsuccinimide or mixtures of maleic or succinic anhydride and methylamine.
High-pressure synthesis from acetylene and formaldehyde.

General Manufacturing Information

Plastics Product Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Printing and Related Support Activities
Primary Metal Manufacturing
Construction
Custom Compounding of Purchased Resins
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Food, beverage, and tobacco product manufacturing
Services
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Furniture and Related Product Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Plastics Material and Resin Manufacturing
2-Pyrrolidinone, 1-methyl-: ACTIVE
Due to it's low toxicity and non-halogenated structure, 1-methyl-2-pyrrolidinone is increasingly being used in paint thinners and industrial solvents.

Analytic Laboratory Methods

Method: NIOSH 1302, Issue 1; Procedure: gas chromatography with nitrogen phosphorous detector or flame ionization detector; Analyte: N-methyl-2-pyrrolidnone; Matrix: air; Detection Limit: 0.02 ug/sample (nitrogen phosphorous detector), 0.3 ug/sample (flame ionization detector).
Method: OSHA PV2043; Procedure: gas chromatography with a flame ionization detector; Analyte: N-methyl-2-pyrrolidinone; Matrix: air; Detection Limit: 0.1 ppm.
GC DETERMINATION OF N-METHYLPYRROLIDONE AND OTHER SUBSTANCES IN WASTE WATERS.
N-METHYL-2-PYRROLIDONE IS CONCENTRATED BY ADSORPTION ON XAD-2 RESIN FROM AQ SODIUM CHLORIDE SOLUTION & ELUTED WITH METHANOL. IT IS DETERMINED IN METHANOL ELUATE BY GLC. DETERMINED IN WASTE WATER @ PPM LEVEL.

Storage Conditions

Small quantities can be stored in polyethylene, polypropylene, or clear glass bottles.
Safe Storage: Separated from oxidants, rubber, plastics, aluminum and light metals. Dry. Ventilation along the floor.

Interactions

The ability of N-methylpyrrolidone and polar lipids to increase the percutaneous delivery of metronidazole was investigated across full thickness human nonoccluded skin in vitro. Fatty acids and ethyl alcohol were also tested and were effected in penetration enhancement in propylene glycol vehicles; N-methylpyrrolidone increased metronidazole penetration from isopropyl myristate vehicles but not from propylene glycol. N-methylpyrrolidone premeated skin readily when applied in the neat state or in a mixture with isopropyl myristate. Results indicated that variations in barrier permeability to metronidazole were associated with the rate of N-methylpyrrolidone permeating the skin.
The effect of a penetration enhancer, N-methylpyrrolidone (N-methyl-2-pyrrolidone) or isopropyl myristate, on the in vitro permeability of gonadorelin (luteinizing hormone-releasing hormone; LHRH) through porcine epidermis was investigated. The permeability coefficient of gonadorelin significantly increased through penetration enhancer treated epidermis in comparison to the control. It was concluded that both penetration enhancers can enhance the percutaneous absorption of peptides such as gonadorelin.
Laurocapram (Azone; 1-dodecylazacycloheptan-2-one; I), N-methylpyrrolidone (N-methyl-2-pyrrolidone; II) and dodecyl-L-pyroglutamate (III) were studied in permeation cells in vitro, for their ability to improve the absorption of insulin (IV) and FD&C Blue No. 1 (brilliant blue FCF; V) through skin; the compounds were formulated into a 40% solution of propylene glycol in increasing concentrations. ... The permeation of V was improved in the presence of II, with concentrations of II ranging from 6.0 to 20.0% exhibiting the same efficacy. In experiments with IV, the optimum efficacy of II was found at a concentration close to 10.0%, with a decline in efficacy in higher and lower concentrations. ...

Stability Shelf Life

NMP shows unlimited shelf life in tightly closed containers, slight discoloration does not impair its quality.

Dates

Modify: 2023-08-15

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